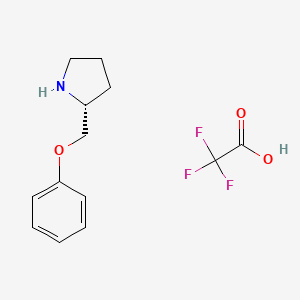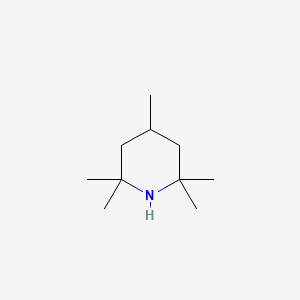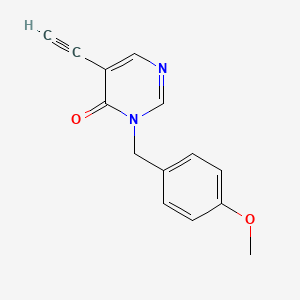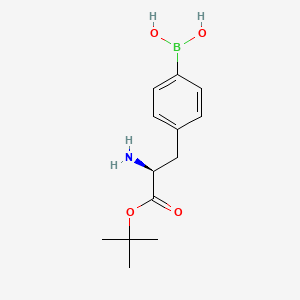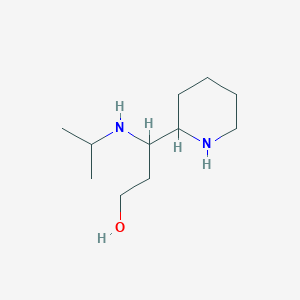
4-(2-Hydroxyanilino)benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxyanilino)benzene-1,2-diol is an organic compound that belongs to the class of dihydroxybenzenes It is characterized by the presence of two hydroxyl groups and an anilino group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyanilino)benzene-1,2-diol can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction, where an aniline derivative reacts with a dihydroxybenzene under specific conditions . Another method includes the oxidative cyclization of 1,2-diaminobenzene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Hydroxyanilino)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
4-(2-Hydroxyanilino)benzene-1,2-diol has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxyanilino)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, influencing biochemical processes within cells . Its effects are mediated through the formation of reactive intermediates and the modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Catechol (1,2-Dihydroxybenzene): Similar in structure but lacks the anilino group.
Hydroquinone (1,4-Dihydroxybenzene): Another dihydroxybenzene isomer with different hydroxyl group positions.
Resorcinol (1,3-Dihydroxybenzene): Differently positioned hydroxyl groups compared to 4-(2-Hydroxyanilino)benzene-1,2-diol.
Propriétés
Numéro CAS |
527707-61-5 |
|---|---|
Formule moléculaire |
C12H11NO3 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
4-(2-hydroxyanilino)benzene-1,2-diol |
InChI |
InChI=1S/C12H11NO3/c14-10-4-2-1-3-9(10)13-8-5-6-11(15)12(16)7-8/h1-7,13-16H |
Clé InChI |
YUSGTYCHXGUGCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC2=CC(=C(C=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


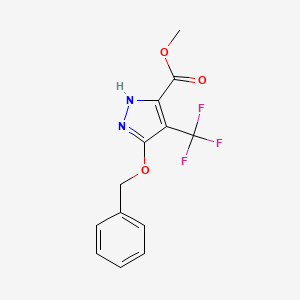
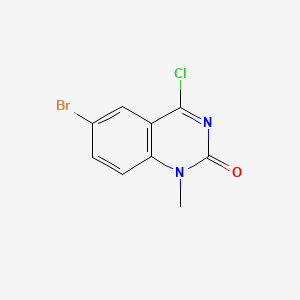


![4-[(5-methyl-2-pyrimidinyl)oxy]Cyclohexanone](/img/structure/B13944996.png)
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13945003.png)

